

Gadoquatrane vs. Gadobutrol: A Comparative Guide for Brain Tumor Imaging

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Compound of Interest

Compound Name: *Gadoquatrane*

Cat. No.: *B12659558*

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This guide provides a comprehensive comparison of the efficacy of **gadoquatrane** and gadobutrol, two macrocyclic gadolinium-based contrast agents (GBCAs), in the context of brain tumor imaging. The information presented is based on available preclinical and clinical trial data.

Executive Summary

Gadoquatrane is a novel tetrameric macrocyclic GBCA designed for high relaxivity, allowing for a significantly lower gadolinium dose compared to conventional agents like gadobutrol. Recent Phase III clinical trial data from the QUANTI CNS study have demonstrated the non-inferiority of **gadoquatrane** at a 60% reduced gadolinium dose (0.04 mmol/kg) compared to the standard dose of gadobutrol (0.1 mmol/kg) for the visualization and detection of central nervous system (CNS) pathologies, including brain tumors.^{[1][2][3][4][5]} Preclinical studies in animal models of glioblastoma have also indicated superior contrast enhancement with **gadoquatrane** at equivalent doses to gadobutrol.

Physicochemical Properties and Relaxivity

Gadoquatrane's unique tetrameric structure results in a significantly higher T1 relaxivity compared to the monomeric structure of gadobutrol. This higher relaxivity is the primary driver behind its efficacy at a lower gadolinium dose.

Property	Gadoquatrane	Gadobutrol	Reference
Structure	Tetrameric, Macrocyclic	Monomeric, Macrocyclic	
T1 Relaxivity (in human plasma at 1.5 T, 37°C)	11.8 L/(mmol·s)	~5.2 L/(mmol·s)	
T1 Relaxivity (in human plasma at 3.0 T, 37°C)	10.5 L/(mmol·s)	Not explicitly stated, but generally shows slight dependence on field strength	
Standard Concentration	0.3 mmol Gd/mL (investigational)	1.0 mmol/mL	

Preclinical Efficacy in a Brain Tumor Model

A preclinical study in a rat glioblastoma model provided quantitative data on the comparative efficacy of **gadoquatrane** and gadobutrol.

Parameter	Gadoquatrane (0.1 mmol/kg)	Gadobutrol (0.1 mmol/kg)	Outcome	Reference
Contrast Enhancement	Significantly Improved	Standard	Gadoquatrane showed superior enhancement at the same dose.	
Tumor-to-Brain Contrast	Significantly Improved	Standard	Gadoquatrane provided better differentiation of tumor tissue.	

Clinical Efficacy: The QUANTI CNS Trial

The QUANTI CNS trial was a pivotal Phase III, multicenter, randomized, double-blind, crossover study that compared the efficacy and safety of **gadoquatrane** at a dose of 0.04

mmol Gd/kg with approved macrocyclic GBCAs (including gadobutrol) at a dose of 0.1 mmol Gd/kg in patients with known or suspected CNS pathologies.

Topline Results:

- Non-inferiority: **Gadoquatrane** was found to be non-inferior to the comparators for the primary endpoints of lesion visualization (contrast enhancement, border delineation, internal morphology).
- Lesion Detection: **Gadoquatrane** demonstrated non-inferior diagnostic performance based on sensitivity and specificity for the detection or exclusion of lesions.
- Superiority to Unenhanced MRI: **Gadoquatrane** showed superiority in visualization parameters compared to MRI without a contrast agent.

Quantitative Data (Awaiting Full Publication):

While the full quantitative data from the QUANTI CNS trial have not yet been published, the topline results of non-inferiority suggest that key imaging metrics for **gadoquatrane** at a 60% lower dose are comparable to those of gadobutrol at its standard dose. The table below indicates the expected findings.

Parameter	Gadoquatrane (0.04 mmol/kg)	Gadobutrol (0.1 mmol/kg)	Expected Outcome from QUANTI CNS
Mean Lesion Enhancement Score	Data Pending Publication	Data Pending Publication	Non-inferior
Mean Lesion Border Delineation Score	Data Pending Publication	Data Pending Publication	Non-inferior
Mean Lesion Internal Morphology Score	Data Pending Publication	Data Pending Publication	Non-inferior
Sensitivity for Lesion Detection	Data Pending Publication	Data Pending Publication	Non-inferior
Specificity for Lesion Detection	Data Pending Publication	Data Pending Publication	Non-inferior

Experimental Protocols

Preclinical Glioblastoma Model (Rat)

- Animal Model: Rats with induced glioblastoma (GS9L cell line).
- Imaging: MRI was performed before and after the intravenous administration of the contrast agents.
- Contrast Agents and Dosing: **Gadoquatrane** and gadobutrol were administered at a dose of 0.1 mmol Gd/kg body weight.
- Image Analysis: Quantitative evaluation of tumor-to-brain contrast was performed.

QUANTI CNS Phase III Clinical Trial

- Study Design: A multicenter, randomized, prospective, double-blind, crossover study.
- Participants: Adults with known or suspected pathology of the central nervous system, including brain tumors.
- Interventions:
 - **Gadoquatrane** at a dose of 0.04 mmol Gd/kg body weight.
 - Approved macrocyclic GBCAs (including gadobutrol) at a dose of 0.1 mmol Gd/kg body weight.
- Imaging: Participants underwent two MRI scans, one with each contrast agent, with a washout period in between.
- Primary Endpoints:
 - Overall lesion visualization and characterization.
- Secondary Endpoints:
 - Lesion border delineation, internal morphology, and degree of contrast enhancement.

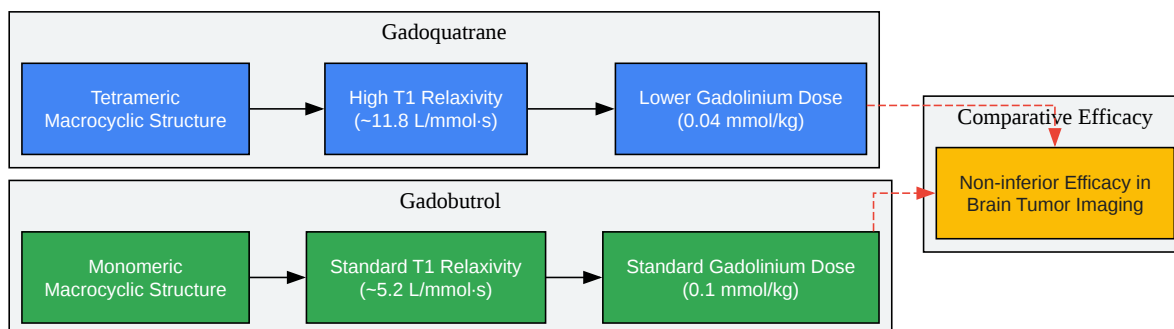
- Diagnostic confidence.
- Safety and tolerability.

Representative MRI Brain Tumor Imaging Protocol (Based on Standard Clinical Practice):

The following represents a typical MRI protocol for brain tumor imaging, which would be consistent with the type of sequences used in the QUANTI CNS trial.

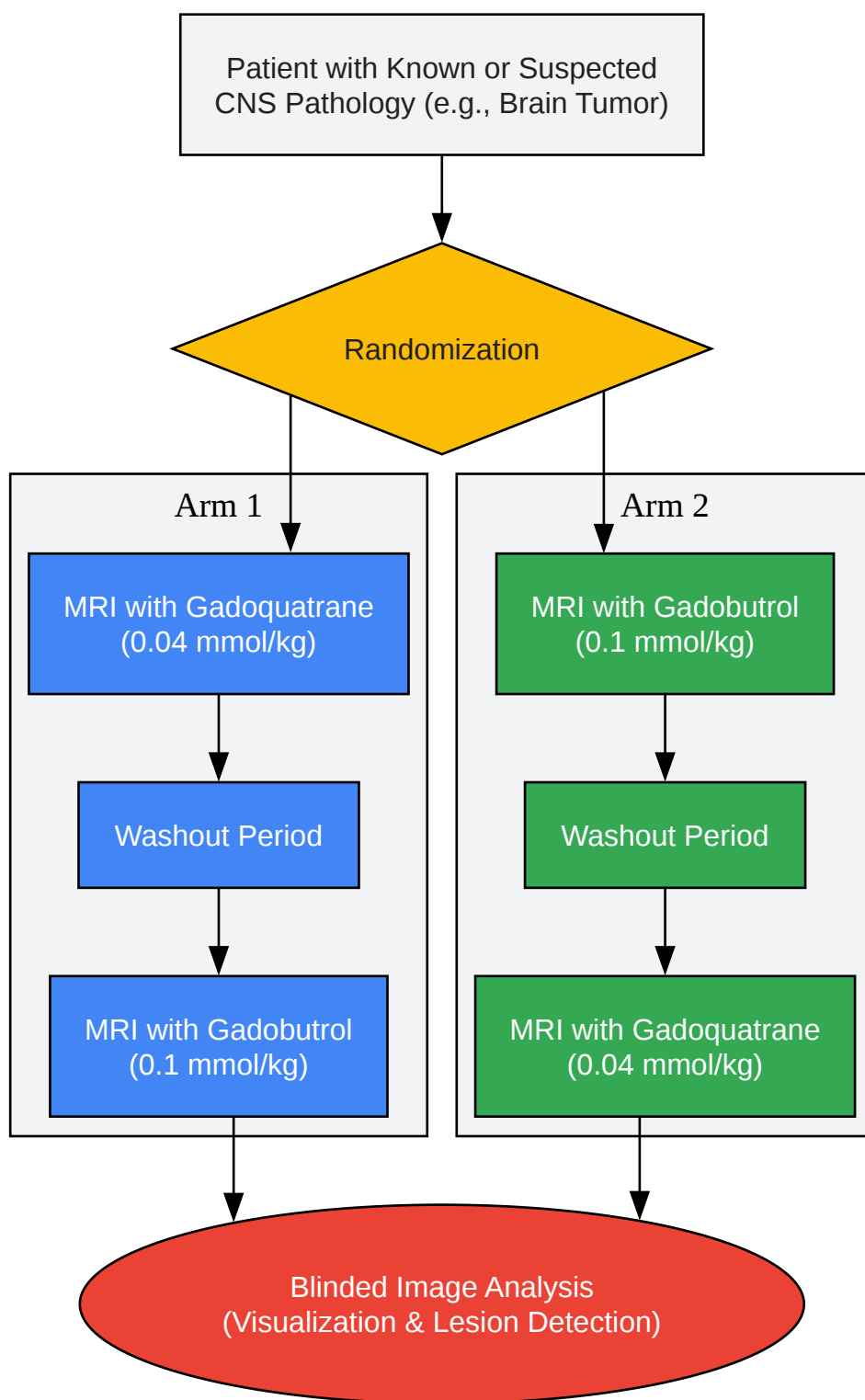
Sequence	Weighting	Plane	Key Parameters (Typical)	Purpose
3D T1-weighted Gradient Echo (e.g., MPRAGE, BRAVO)	T1	Sagittal (isotropic)	TR: 1800-2400 ms, TE: 2-4 ms, TI: 900 ms, Flip Angle: 8-12°, Voxel size: ~1mm isotropic	Pre- and post-contrast anatomical imaging, assessment of contrast enhancement.
2D T2-weighted Turbo Spin Echo	T2	Axial	TR: 4000-6000 ms, TE: 80-100 ms, Slice thickness: 4-5 mm	Evaluation of edema, tumor extent, and relationship to surrounding structures.
2D T2-weighted FLAIR	T2/FLAIR	Axial	TR: 8000-11000 ms, TE: 100-140 ms, TI: 2200-2600 ms, Slice thickness: 4-5 mm	Superior visualization of peritumoral edema and non-enhancing tumor components.
Diffusion-Weighted Imaging (DWI)	Diffusion	Axial	b-values: 0, 1000 s/mm², ADC map calculation	Assessment of tumor cellularity and differentiation from other pathologies (e.g., abscess).

Visualizations



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Caption: Key structural and property differences between **gadoquatrane** and gadobutrol leading to comparable efficacy at different doses.



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Caption: Crossover design of the QUANTI CNS Phase III clinical trial.

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References

- 1. Bayer United States of America - Late-breaking data from QUANTI CNS (Central Nervous System) presented at ECR 2025: [bayer2019tf.q4web.com]
- 2. Bayer's MRI contrast agent gadoquatane succeeds in Phase III trials [synapse.patsnap.com]
- 3. Bayer's Gadoquatane Excels in Phase III Trials - Medthority [medthority.com]
- 4. Positive results from Phase III study for Bayer's investigational contrast agent gadoquatane [bayer.com]
- 5. Bayer United States of America - Bayer's investigational MRI contrast agent gadoquatane meets primary and main secondary endpoints in pivotal Phase III studies [bayer2019tf.q4web.com]
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